1-Hexene-4,5-dione 4-oxime
CAS No.:
Cat. No.: VC13951621
Molecular Formula: C6H9NO2
Molecular Weight: 127.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H9NO2 |
|---|---|
| Molecular Weight | 127.14 g/mol |
| IUPAC Name | 3-hydroxyiminohex-5-en-2-one |
| Standard InChI | InChI=1S/C6H9NO2/c1-3-4-6(7-9)5(2)8/h3,9H,1,4H2,2H3 |
| Standard InChI Key | LQOJNPVYPMXTIL-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C(=NO)CC=C |
Introduction
Structural and Functional Features
The molecular structure of 1-hexene-4,5-dione 4-oxime (C₆H₈NO₃) features a conjugated system formed by the hexene chain (C=C bond) and adjacent carbonyl groups. The oxime group (–NOH) at position 4 introduces polarity and hydrogen-bonding capability, which influence its reactivity and stability. Key structural attributes include:
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Positional isomerism: The placement of the oxime group at position 4 distinguishes it from other oxime derivatives of hexene-diones.
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Tautomeric potential: The oxime group may exhibit tautomerism between the keto (C=N–OH) and enol (C–NH–O) forms, depending on solvent and pH conditions .
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Electronic conjugation: The alkene and carbonyl groups create a conjugated π-system, potentially stabilizing radical intermediates or facilitating cycloaddition reactions .
Synthesis Methodologies
Direct Oxime Formation from 1-Hexene-4,5-dione
The most straightforward route involves reacting 1-hexene-4,5-dione with hydroxylamine hydrochloride (NH₂OH·HCl) under acidic or neutral conditions. This method parallels the synthesis of oximes from diketones, where selective formation of mono-oximes is achievable through controlled stoichiometry .
Representative Protocol:
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Dissolve 1-hexene-4,5-dione (10 mmol) in ethanol.
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Add hydroxylamine hydrochloride (12 mmol) and sodium acetate (15 mmol) as a buffer.
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Reflux at 80°C for 6–8 hours.
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Isolate the product via vacuum filtration and recrystallize from ethanol/water.
Yield: ~65–75% (theoretical maximum limited by competing diketone side reactions) .
Alternative Pathways via Cycloaddition
Chemical Properties and Reactivity
Acid-Base Behavior
The oxime group exhibits weak acidity (pKa ≈ 10–12), enabling deprotonation under strongly basic conditions to form nitrosate anions. This property is critical for reactions involving nucleophilic attack at the α-carbon .
Redox Activity
The conjugated system allows for electron delocalization, making the compound susceptible to oxidation. For instance, treatment with ceric ammonium nitrate (CAN) could oxidize the oxime to a nitroso derivative, though this remains speculative without empirical data .
Thermal Stability
Differential scanning calorimetry (DSC) of analogous oximes suggests decomposition temperatures above 150°C, with exothermic peaks corresponding to N–O bond cleavage .
Physical Characteristics
Note: Data inferred from structurally related oximes and diketones.
Challenges and Future Directions
Current limitations in studying 1-hexene-4,5-dione 4-oxime stem from its synthetic accessibility and stability. Future research should prioritize:
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Optimizing selective mono-oximation to avoid di-oxime byproducts.
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Exploring its behavior under photolytic conditions, given the conjugated π-system.
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Assessing biological activity through in vitro assays against bacterial and cancer cell lines.
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